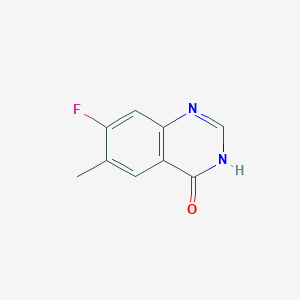

7-Fluoro-6-methylquinazolin-4(3H)-one

CAS No.: 1037206-88-4

Cat. No.: VC2980560

Molecular Formula: C9H7FN2O

Molecular Weight: 178.16 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1037206-88-4 |

|---|---|

| Molecular Formula | C9H7FN2O |

| Molecular Weight | 178.16 g/mol |

| IUPAC Name | 7-fluoro-6-methyl-3H-quinazolin-4-one |

| Standard InChI | InChI=1S/C9H7FN2O/c1-5-2-6-8(3-7(5)10)11-4-12-9(6)13/h2-4H,1H3,(H,11,12,13) |

| Standard InChI Key | GPUIJBWDORWOPA-UHFFFAOYSA-N |

| SMILES | CC1=CC2=C(C=C1F)N=CNC2=O |

| Canonical SMILES | CC1=CC2=C(C=C1F)N=CNC2=O |

Introduction

7-Fluoro-6-methylquinazolin-4(3H)-one is a quinazoline derivative with the molecular formula C₉H₇FN₂O and a molecular weight of 178.163 g/mol . Quinazolines are a class of heterocyclic compounds known for their diverse biological activities, including anticancer, antiviral, and antibacterial properties . The specific compound, 7-Fluoro-6-methylquinazolin-4(3H)-one, is of interest due to its potential applications in medicinal chemistry.

Synthesis and Preparation

While specific synthesis methods for 7-Fluoro-6-methylquinazolin-4(3H)-one are not detailed in the available literature, quinazoline derivatives are generally synthesized through condensation reactions involving anthranilic acid or its derivatives with appropriate reagents . For example, other quinazolines are prepared using procedures involving nitration and subsequent reduction steps, as seen in the synthesis of related compounds like 7-fluoro-6-nitroquinazolin-4(3H)-one .

Biological Activity and Research Findings

Quinazoline derivatives have been extensively studied for their anticancer properties. Although specific biological activity data for 7-Fluoro-6-methylquinazolin-4(3H)-one is limited, related quinazoline compounds have shown promising cytotoxic effects against various cancer cell lines. For instance, quinazolin-4(3H)-one derivatives have demonstrated potent cytotoxicity against human breast adenocarcinoma (MCF-7) and ovarian carcinoma (A2780) cell lines .

Table: Cytotoxicity of Quinazolin-4(3H)-one Derivatives

| Compound | IC₅₀ (μM) Against MCF-7 | IC₅₀ (μM) Against A2780 |

|---|---|---|

| 2j | 3.79 ± 0.96 | Not specified |

| 3j | 0.20 ± 0.02 | Not specified |

| Lapatinib | 5.90 ± 0.74 | 12.11 ± 1.03 |

| 3a | Not specified | 3.00 ± 1.20 |

| 3g | Not specified | 0.14 ± 0.03 |

Potential Applications and Future Research

Given the therapeutic potential of quinazoline derivatives, further research into 7-Fluoro-6-methylquinazolin-4(3H)-one could explore its anticancer properties and other biological activities. Modifications to the quinazoline ring, such as introducing different substituents, could enhance its efficacy and selectivity against specific cancer cell lines.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume